Product packaging for Bis(diphenylarsinyl) oxide(Cat. No.:CAS No. 2215-16-9)

Bis(diphenylarsinyl) oxide

Cat. No.: B14745594
CAS No.: 2215-16-9
M. Wt: 474.3 g/mol
InChI Key: ILPSKCGUNGMBPP-UHFFFAOYSA-N
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Description

Bis(diphenylarsinyl) oxide (CAS 2215-16-9) is an organoarsenic compound with the molecular formula C₂₄H₂₀As₂O and a molecular weight of 474.27 g/mol . Compounds of this type are of significant interest in specialized biochemical research due to the high affinity of arsenic atoms for sulfur, particularly in thiol groups of cysteine residues in proteins . Similar organoarsenic oxides, such as phenylarsine oxide (PAO), are well-documented tools for studying ligand-receptor interactions and protein structures by forming stable complexes with vicinal dithiols, which can inhibit enzyme activity or facilitate the study of protein binding sites . This mechanism makes it a valuable reagent for probing biochemical pathways. This compound is provided as a high-purity solid for use in a laboratory setting. It is intended for research applications only and must be handled by qualified personnel with appropriate safety protocols. Disclaimer: The specific research applications for this exact compound are less extensively documented in the immediately available literature compared to its simpler analogue, phenylarsine oxide. Researchers are advised to consult the primary scientific literature for detailed investigative use cases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20As2O B14745594 Bis(diphenylarsinyl) oxide CAS No. 2215-16-9

Properties

CAS No.

2215-16-9

Molecular Formula

C24H20As2O

Molecular Weight

474.3 g/mol

IUPAC Name

diphenylarsanyloxy(diphenyl)arsane

InChI

InChI=1S/C24H20As2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

ILPSKCGUNGMBPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)O[As](C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Pathways for Bis Diphenylarsinyl Oxide

Redox Transformations in Bis(diphenylarsinyl) Ethane Synthesis

Redox reactions are fundamental to the interconversion of organoarsenic compounds. The synthesis of bis(diphenylarsinyl) ethane, a related compound where the two arsenic centers are linked by an ethylene bridge, and its derivatives involves key reduction and oxidation steps.

The reduction of tertiary arsine oxides, such as the dioxide precursor to bis(diphenylarsinyl) ethane, to the corresponding tertiary arsine is a standard transformation. Powerful hydride reagents are capable of effecting this deoxygenation.

Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent capable of reducing a wide variety of functional groups. It is expected to readily reduce the As=O bonds in an arsine oxide to the corresponding arsine.

Sodium Borohydride (NaBH₄): A milder reducing agent. While it is effective for many reductions, its ability to reduce a stable tertiary arsine oxide would depend on the specific substrate and reaction conditions.

The general transformation can be represented as: R₃As=O + [H]⁻ → R₃As + OH⁻

While specific documented procedures for the reduction of bis(diphenylarsinyl)ethane dioxide using these reagents were not found in the search, the reduction of organoarsenic chlorides to the corresponding arsines with hydride reagents is a well-established method, indicating the general applicability of these reagents in organoarsenic chemistry. wikipedia.org

Hydride ReagentRelative ReactivityTypical Applications in Organoelement Chemistry
Lithium Aluminum Hydride (LiAlH₄)Very StrongReduction of chlorides, oxides, esters, and acids of P, As, Sb.
Sodium Borohydride (NaBH₄)Moderate to StrongReduction of aldehydes, ketones, and more reactive element-halogen bonds.

The oxidation of trivalent organoarsenic compounds is a common route to access pentavalent species, including arsine oxides. Various oxidizing agents and conditions can be employed, and oxidation is a key process in both synthetic chemistry and the metabolic pathways of arsenic compounds. nih.govnih.gov

Protic arsines are known to oxidize to form oligomeric species, while further oxidation can lead to arsinoxides. wikipedia.org The synthesis of the organoarsenical antibiotic arsinothricin, for example, involves a key methylation step of a trivalent arsenic intermediate that concurrently oxidizes it to the pentavalent state. fiu.edu This transformation highlights how alkylation can be coupled with oxidation in organoarsenic chemistry.

Common oxidative pathways include:

Air Oxidation: Many tertiary arsines are susceptible to oxidation by atmospheric oxygen.

Hydrogen Peroxide: A common and effective reagent for oxidizing arsines to arsine oxides.

Other Oxidants: Reagents like potassium permanganate or nitric acid can also be used, although they may lead to over-oxidation or side reactions depending on the substrate. wikipedia.org

The formation of arsinic acids (R₂As(O)OH) and arsonic acids (RAs(O)(OH)₂) are common outcomes of oxidation processes in the presence of water. wikipedia.org

Mechanistic Investigations of Bis(diphenylarsinyl) oxide Formation

Specific mechanistic studies focused solely on the formation of this compound are not detailed in the available literature. However, plausible mechanisms can be inferred from general organoarsenic and organophosphorus chemistry.

A likely and straightforward pathway is the controlled hydrolysis of a diphenylarsinic halide (Ph₂As(O)X) or the condensation of diphenylarsinic acid (Ph₂As(O)OH). The latter would involve the elimination of a water molecule from two molecules of the acid, typically promoted by heat or a dehydrating agent, to form the anhydride-like this compound.

2 Ph₂As(O)OH → (Ph₂As=O)₂O + H₂O

Exploration of Novel Synthetic Approaches and Future Strategies

The synthesis of organoarsenic compounds, including this compound, has historically been fraught with challenges, primarily due to the high toxicity and volatility of many arsenic-based precursors. Conventional synthetic routes often rely on hazardous starting materials, restricting experimental exploration and large-scale application. nih.gov Consequently, the field of organoarsenic chemistry is actively seeking innovative and safer synthetic methodologies. Future strategies are increasingly focused on developing practical, efficient, and less hazardous pathways to these complex molecules. researchgate.net

A significant advancement in this area is the development of Nonvolatile Intermediate Transformation (NIT) methods. nih.gov These methods represent a paradigm shift in the synthesis of organoarsenic compounds by avoiding the use of dangerous volatile arsenic precursors. The NIT strategy involves the use of stable, nonvolatile inorganic arsenic sources to create key intermediates like cyclooligoarsines. nih.gov These intermediates can then be safely converted into a variety of functional organoarsenic compounds. The application of NIT methods could provide a more secure and scalable route to precursors of this compound, such as diphenylarsine or its derivatives.

Another promising avenue for future development lies in the advancement of arsenic-carbon (As-C) bond formation reactions. researchgate.net The creation of the diphenylarsine moiety is a critical step in the synthesis of the target oxide. Future research will likely focus on new catalytic systems and coupling reactions that can form these bonds with higher efficiency, greater functional group tolerance, and under milder conditions than traditional methods, such as those using Grignard reagents with arsenic halides. wikipedia.org

Furthermore, exploration into advanced oxidation and hydrolysis techniques holds potential for refining the final step of the synthesis. The conversion of a diarsine or an appropriate arsine derivative to the corresponding oxide bridge is central to the formation of this compound. This is analogous to the synthesis of its simpler counterpart, cacodyl (B8556844) oxide, which can be formed through the oxidation of tetramethyldiarsine or the hydrolysis of cacodyl halides. benchchem.com Future strategies may involve the use of highly selective and controlled oxidizing agents to prevent over-oxidation to arsenates. Similarly, developing more efficient hydrolysis methods for precursors like diphenylarsine halides could streamline the synthesis. wikipedia.orgpsu.edu The use of advanced technologies, such as activated ozone, which has been studied for the decomposition of organoarsenic compounds, could potentially be harnessed for controlled synthesis in the future. r-haas.denih.gov

The table below summarizes the shift from traditional precursors and concepts to novel strategies that are expected to define the future of this compound synthesis.

AspectTraditional ApproachesNovel & Future Strategies
Starting MaterialsVolatile and highly toxic arsenic compounds (e.g., arsenic trichloride, arsine gas derivatives). nih.govNonvolatile inorganic arsenic precursors and stable intermediates like cyclooligoarsines (NIT method). nih.gov
Key IntermediatesDiphenylarsine halides (e.g., Diphenylchlorarsine) prepared via multi-step reactions from hazardous materials. wikipedia.orgDirectly synthesized functionalized diarylarsines via novel catalytic As-C bond formation. researchgate.net
Core ConceptReliance on stoichiometric reactions often requiring harsh conditions (e.g., high temperatures, strong acids/bases). google.comDevelopment of catalytic, atom-economical reactions and safer synthetic pathways. researchgate.net
Oxidation/Hydrolysis StepUse of classical oxidizing agents (e.g., HgO) or simple hydrolysis of halide precursors. acs.orgApplication of selective, modern oxidizing agents; advanced, controlled hydrolysis methods. r-haas.de

Advanced Spectroscopic Characterization of Bis Diphenylarsinyl Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds in solution. For bis(diphenylarsinyl) oxide, a combination of ¹H, ¹³C, and ⁷⁵As NMR would provide a complete picture of its molecular framework.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, distinct signals for the carbon atoms of the phenyl rings are expected. Typically, four signals would be anticipated for the phenyl carbons: the ipso-carbon (directly bonded to arsenic), and the ortho, meta, and para carbons. The chemical shifts of these carbons provide information about the electronic environment and the nature of the arsenic-carbon bond. Computational studies on related organoarsenic compounds suggest that density functional theory (DFT) methods can be effectively used to predict ¹³C NMR chemical shifts, offering a powerful tool for structural confirmation in the absence of extensive experimental data. rsc.orgnih.govnih.gov

Arsenic (⁷⁵As) NMR Spectroscopic Investigations

Direct observation of the arsenic nucleus via ⁷⁵As NMR spectroscopy offers valuable, though technically challenging, insights. Arsenic-75 is a 100% naturally abundant quadrupolar nucleus (spin I = 3/2), which often leads to broad spectral lines, making detection difficult. nih.gov The chemical shift of the ⁷⁵As nucleus is highly sensitive to its coordination environment and oxidation state. For this compound, the arsenic is in the As(III) oxidation state. The large chemical shift range of ⁷⁵As NMR can help distinguish between different arsenic species in a sample. However, due to the challenges associated with the quadrupolar nature of the nucleus and potential for line broadening, obtaining high-resolution ⁷⁵As NMR spectra for compounds like this compound can be difficult and is not commonly reported. rsc.orgresearchgate.net

Solid-State NMR Techniques for Structural Insights

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of chemical compounds in their solid form, which is particularly useful for materials that are insoluble or for which single crystals cannot be grown. mdpi.com For this compound, ssNMR could provide information on the crystallographic environment of the arsenic, carbon, and hydrogen atoms. Techniques such as Magic-Angle Spinning (MAS) are employed to average out anisotropic interactions and improve spectral resolution. mdpi.com While specific ssNMR data for this compound is not available, the application of this technique to organoarsenic compounds, in general, allows for the study of atomic-level structure and molecular dynamics in the solid state, complementing data from solution NMR and X-ray diffraction. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Raman Spectroscopic Characterization

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of a molecule, which are sensitive to its structure, bonding, and crystalline form. For this compound, a Raman spectrum would be expected to exhibit characteristic bands corresponding to the As-O-As stretching and bending vibrations, as well as modes associated with the phenyl rings. The As-O-As symmetric stretch would be a particularly informative peak, providing insight into the bond strength and the geometry of the central linkage. Phenyl group vibrations, such as the ring-breathing modes, would also be present and could be influenced by the conformation of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the compound's identity and isotopic distribution, the latter being characteristic due to the presence of arsenic (¹⁵As).

The fragmentation of this compound under electron ionization would likely proceed through cleavage of the As-O and As-C bonds. Expected fragments would include ions corresponding to the diphenylarsinyl moiety [As(C₆H₅)₂]⁺ and the phenyl group [C₆H₅]⁺. The precise fragmentation pathway would provide valuable confirmation of the compound's connectivity. Despite its utility, detailed mass spectrometric studies, including fragmentation analysis for this compound, are not reported in the available literature. semanticscholar.org

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Precise Structural Elucidation

The molecular structure of this compound was successfully elucidated by W. R. Cullen and J. Trotter in 1963 through single-crystal X-ray diffraction. researchgate.net Their seminal work revealed that the compound crystallizes in the monoclinic space group P2₁/c. The analysis provided the precise unit cell dimensions, which are fundamental parameters describing the crystal lattice. This structural determination confirmed the bent As-O-As linkage and the tetrahedral coordination around each arsenic atom.

Table 1: Single-Crystal X-ray Diffraction Data for this compound researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.48 Å
b30.2 Å
c5.97 Å
β93.8°
Molecules per Unit Cell (Z)4

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the purity of a bulk sample. A PXRD pattern consists of a series of diffraction peaks whose positions and intensities are characteristic of a specific crystalline structure. For this compound, a powder pattern could be used to confirm the phase purity of a synthesized batch by comparing the experimental pattern to one simulated from the single-crystal data obtained by Cullen and Trotter. researchgate.net Any deviation or the presence of additional peaks would indicate impurities or the existence of different polymorphic forms. While PXRD is a standard characterization tool, specific experimental powder diffraction patterns for this compound are not documented in the searched literature. dntb.gov.ua

Other Spectroscopic Techniques for Electronic Structure Probing

The electronic structure of a molecule can be investigated using various spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) spectroscopy and X-ray Photoelectron Spectroscopy (XPS), often complemented by computational methods like Density Functional Theory (DFT).

UV-Vis spectroscopy would reveal electronic transitions, likely π-π* transitions within the phenyl rings. The energy and intensity of these absorptions could provide information about the conjugation and electronic communication between the aromatic systems. XPS would allow for the determination of core-level electron binding energies, confirming the elemental composition and the oxidation states of the arsenic atoms. Theoretical calculations using DFT could predict the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, offering insights into the molecule's reactivity. However, specific studies applying these techniques to probe the electronic structure of this compound are not found in the reviewed literature.

Oxidation and Reduction Chemistry of the As-O-As Moiety

The arsenic atoms in this compound exist in the +5 oxidation state. The As-O-As moiety can undergo reduction at the arsenic centers. While specific reducing agents for this compound are not extensively documented in recent literature, the reduction of related organoarsenic compounds suggests that agents like sulfur dioxide or metal hydrides could potentially reduce the As(V) centers to As(III).

The As-O-As bond itself is generally stable to oxidation, as the arsenic is already in a high oxidation state. However, strong oxidizing conditions could potentially lead to the cleavage of the phenyl-arsenic bonds, although this is not a typical reaction pathway under normal conditions.

The reactivity of the As-O-As bond is analogous to that of anhydrides of other acids, which can be susceptible to cleavage. libretexts.orglibretexts.org

Complexation Reactions and Adduct Formation

The oxygen atom in the As-O-As bridge of this compound possesses lone pairs of electrons and can act as a Lewis base, coordinating to metal centers. This behavior is similar to that observed in analogous phosphine (B1218219) oxides, which are known to form a wide variety of coordination complexes with transition metals and lanthanides. reactory.appnih.govnih.govornl.govresearchgate.net In such complexes, the this compound ligand would likely coordinate to the metal ion through the oxygen atom.

The formation of adducts with Lewis acids is also a plausible reaction. The oxygen atom of the arsinoxane bridge can interact with electron-deficient species, leading to the formation of stable adducts. The coordination chemistry of the phosphorus analogue, bis(diphenylphosphinyl)methane oxide, with metals like ytterbium has been studied, revealing both simple complexation and more complex redox behavior. nih.gov

Reactant TypePotential ProductCoordination Mode
Metal HalidesMetal-halide-bis(diphenylarsinyl) oxide complexMonodentate or bridging through oxygen
Lanthanide SaltsLanthanide-bis(diphenylarsinyl) oxide complexChelation or bridging
Lewis AcidsAdduct with the Lewis acidCoordination through the oxygen atom

This table is based on the inferred reactivity from analogous phosphine oxide compounds.

Nucleophilic and Electrophilic Reactivity

This compound, as an anhydride of diphenylarsinic acid, is expected to be susceptible to nucleophilic attack at the electrophilic arsenic centers. libretexts.orglibretexts.org This reactivity is a cornerstone of its derivatization.

Nucleophilic Reactions:

Hydrolysis: The compound is known to be a derivative of diphenylarsinic acid and has been detected in water, suggesting that it can be formed from the dehydration of diphenylarsinic acid and can likely be hydrolyzed back to it. jst.go.jp The reaction with water would cleave the As-O-As bond to yield two equivalents of diphenylarsinic acid.

Alcoholysis: In reactions with alcohols, the As-O-As bond is expected to cleave, forming an ester of diphenylarsinic acid and one molecule of diphenylarsinic acid. libretexts.orglibretexts.org

Aminolysis: Reaction with primary or secondary amines would likely lead to the formation of an arsinic amide and a diphenylarsinate salt. libretexts.orglibretexts.org

Electrophilic Reactivity: The oxygen atom of the As-O-As bridge can act as an electrophile after protonation or coordination to a Lewis acid, which would activate the molecule for nucleophilic attack. The phenyl rings can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the diphenylarsinyl oxide group would direct substitution to the meta position and deactivate the ring towards this type of reaction.

Pathways for the Formation of Novel Organoarsenic Derivatives

The reactivity of this compound provides several routes to new organoarsenic compounds. The nucleophilic substitution reactions mentioned previously are key pathways for derivatization.

ReagentProduct ClassReaction Type
WaterDiphenylarsinic acidHydrolysis
AlcoholsDiphenylarsinic estersAlcoholysis
AminesDiphenylarsinic amidesAminolysis
Grignard ReagentsTertiary arsine oxidesNucleophilic substitution

This table outlines potential derivatization pathways based on general anhydride reactivity. libretexts.orglibretexts.org

The cleavage of the As-O-As bond is a fundamental step in these transformations, allowing for the introduction of a variety of functional groups onto the arsenic center.

Fragmentation and Decomposition Pathways

Applications in Advanced Materials

The application of Bis(diphenylarsinyl) oxide in materials science is an emerging area with potential for future development. While specific applications are not yet widely reported, organoarsenic compounds, in general, are being explored for their unique electronic and optical properties. The incorporation of arsenic atoms into polymer backbones, for example, is a strategy being investigated for the development of new functional materials. researchgate.netnih.gov The reactivity and coordination ability of this compound could potentially be harnessed to create novel arsenic-containing polymers or hybrid materials with interesting properties.

Coordination Chemistry of Bis Diphenylarsinyl Oxide As a Ligand

Ligand Design Principles and Electronic Properties in Metal Complexation

The design of bis(diphenylarsinyl) oxide as a ligand is predicated on several key features that influence its coordination behavior. The two diphenylarsinyl groups [(C₆H₅)₂As(O)-] are connected by a central oxygen atom, creating a flexible backbone. This flexibility, in principle, allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.

The electronic properties of this compound are dominated by the polar arsenic-oxygen bonds. The oxygen atoms act as hard Lewis bases, making them suitable for coordinating to hard metal ions. The electronegativity of the phenyl groups can influence the electron density on the oxygen atoms, thereby modulating the ligand's donor strength.

When compared to its phosphine (B1218219) oxide analogue, this compound is expected to exhibit subtle but significant differences in its electronic properties. Arsenic is less electronegative than phosphorus, which could lead to a slight increase in the electron-donating ability of the oxygen atoms in the arsine oxide ligand. This enhanced basicity could result in stronger coordination to metal centers. Studies on europium(III) complexes with arsine and phosphine oxide ligands have shown that the arsine oxide ligands lead to a higher intensity ratio of electric-to-magnetic dipole transitions and greater energy-transfer efficiency, suggesting a stronger interaction with the metal ion. researchgate.netacs.org

Coordination Modes and Chelation Behavior of the Arsenic Center

This compound can coordinate to metal centers in several ways, primarily dictated by the steric and electronic requirements of the metal ion and the flexibility of the ligand backbone. The most common coordination modes observed for the analogous bis(diphenylphosphino)methane (B1329430) dioxide (dppmO2) are chelation and bridging.

In chelating mode , both oxygen atoms of a single ligand molecule coordinate to the same metal center, forming a stable chelate ring. The size and conformation of this ring are influenced by the distance between the two oxygen atoms and the preferred coordination geometry of the metal.

In bridging mode , the two oxygen atoms of the ligand coordinate to two different metal centers, linking them together. This can lead to the formation of binuclear or polynuclear complexes, and even coordination polymers.

The larger atomic radius of arsenic compared to phosphorus may introduce steric constraints that favor certain coordination modes over others. The longer As-C and As-O bonds, in comparison to P-C and P-O bonds, could result in a larger bite angle when the ligand chelates to a metal center. This might make it a better fit for larger metal ions or for achieving specific coordination geometries.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, solvent polarity) would play a crucial role in determining the final product.

Structural characterization is essential for elucidating the coordination mode of the ligand and the geometry of the resulting complex. Single-crystal X-ray diffraction is the most definitive technique for this purpose. Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the coordination of the ligand. In IR spectroscopy, a shift in the As=O stretching frequency upon coordination to a metal is indicative of ligand binding.

The coordination chemistry of dppmO2 with lanthanide ions has been extensively studied and provides a detailed roadmap for the expected behavior of this compound. Lanthanides are hard Lewis acids and have a strong affinity for oxygen donor ligands.

Systematic studies of dppmO2 with lanthanide trichlorides have revealed a fascinating trend in coordination number and geometry across the lanthanide series. researchgate.netrsc.orgcam.ac.ukmdpi.comsoton.ac.uksemanticscholar.org For the larger, early lanthanides (La-Gd), the complexes typically have the formula [Ln(dppmO2)₄]Cl₃ and feature eight-coordinate, square antiprismatic geometries. As the ionic radius decreases across the series (the lanthanide contraction), the steric crowding around the smaller, later lanthanides (Sm-Yb) favors a lower coordination number. These elements tend to form seven-coordinate complexes with the formula [Ln(dppmO2)₃Cl]Cl₂, exhibiting distorted pentagonal bipyramidal geometries. Lutetium, the smallest of the stable lanthanides, forms a six-coordinate, cis-octahedral complex, [Lu(dppmO2)₂Cl₂]Cl. researchgate.netrsc.orgcam.ac.ukmdpi.comsoton.ac.uksemanticscholar.org

Given the slightly larger size and potentially greater donor strength of this compound, it is plausible that it would also form stable complexes with lanthanides. The larger steric bulk of the arsine oxide ligand might lead to a shift in the point at which the coordination number changes across the lanthanide series.

Information on actinide complexes with this compound is scarce. However, the general principles of actinide coordination chemistry, which often parallels that of the lanthanides, suggest that stable complexes could be formed. researchgate.netfigshare.comrsc.org

The following table summarizes the coordination geometries observed for lanthanide complexes with the analogous dppmO2 ligand, which can be used as a predictive model for this compound complexes.

Lanthanide IonComplex StoichiometryCoordination NumberGeometry
La, Ce, Pr, Nd, Sm, Eu, Gd[Ln(dppmO₂)₄]³⁺8Square Antiprismatic
Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb[Ln(dppmO₂)₃Cl]²⁺7Distorted Pentagonal Bipyramidal
Lu[Lu(dppmO₂)₂Cl₂]⁺6cis-Octahedral

This table is based on data for the analogous bis(diphenylphosphino)methane dioxide (dppmO2) ligand. researchgate.netrsc.orgcam.ac.ukmdpi.comsoton.ac.uksemanticscholar.org

The interaction of this compound with main group elements is another area with limited specific research. However, based on the behavior of phosphine oxides, it is expected that the ligand's oxygen atoms could coordinate to Lewis acidic main group element centers. The nature of these interactions would depend on the Lewis acidity of the main group element and the steric environment. For example, alkali metal complexes have been synthesized with a bis(diphenylphosphino)methane functionalized amidinate ligand, demonstrating the ability of the phosphine oxide moiety to coordinate to these metals. soton.ac.uknih.gov

Influence of Ligand Architecture on Metal Center Geometry and Electronic States

The architecture of the this compound ligand, characterized by the flexible -As(O)-O-(O)As- backbone and the bulky phenyl substituents, exerts a significant influence on the geometry and electronic state of the coordinated metal center.

Steric Effects: The four phenyl groups create a sterically demanding environment around the coordinating oxygen atoms. This steric bulk can influence the number of ligands that can coordinate to a metal center, as seen in the lanthanide series with the analogous dppmO2 ligand. researchgate.netrsc.orgcam.ac.ukmdpi.comsoton.ac.uksemanticscholar.org The larger size of arsenic compared to phosphorus would likely amplify these steric effects. The bite angle of the chelating ligand is also a critical factor. A larger bite angle, potentially favored by the arsine oxide ligand, could distort the coordination geometry from ideal polyhedra.

Electronic Effects: As previously mentioned, the electronic nature of the arsine oxide ligand can influence the electronic state of the metal center. The potentially stronger sigma-donating ability of the arsine oxide's oxygen atoms can increase the electron density on the metal. This can affect the metal's redox properties and the energies of its d-orbitals. In the case of lanthanide complexes, the stronger ligand field provided by the arsine oxide can lead to more efficient energy transfer from the ligand to the metal ion, resulting in enhanced luminescence. researchgate.netacs.org

Information on the Coordination Chemistry and Theoretical Bonding of this compound is Not Currently Available

Despite a comprehensive search of available scientific literature and chemical databases, no specific information could be located regarding the coordination chemistry or theoretical studies of metal-ligand bonding for the compound This compound .

The search queries performed included:

"Coordination chemistry of this compound"

"Metal complexes of this compound"

"Theoretical studies of metal-ligand bonding in this compound complexes"

"DFT calculations on this compound ligands"

Searches using the chemical formula, including "Ph2AsOAsPh2"

The performed searches predominantly returned results for the well-studied phosphorus analogue, bis(diphenylphosphinyl) oxide, and other related phosphine oxide ligands. While the coordination chemistry of these phosphorus compounds is extensively documented, this information is not applicable to the specified arsenic compound due to significant differences in the electronic properties, bond angles, and reactivity between arsenic and phosphorus.

One search result tangentially referenced a complex of bis(diphenylarsino)methane, which features an As-CH₂-As backbone rather than the As-O-As bridge specified in this compound. This information falls outside the strict scope of the requested topic.

Consequently, without any available data on the synthesis, structure, or computational analysis of metal complexes involving this compound as a ligand, it is not possible to generate the requested professional article. The specific sections and subsections outlined in the prompt could not be addressed with scientifically accurate and verifiable findings.

Further research or newly published literature would be required to provide the detailed analysis requested.

Catalytic Applications of Bis Diphenylarsinyl Oxide and Its Metal Complexes

Role in Homogeneous Catalysis

Bis(diphenylarsinyl) oxide and its corresponding metal complexes are primarily utilized in the field of homogeneous catalysis. In this domain, the catalyst exists in the same phase as the reactants, typically in a liquid solution. The arsenic center of the this compound ligand, with its available lone pair of electrons, can coordinate to a metal center. This interaction can modulate the electronic properties and steric environment of the metal, thereby influencing its catalytic activity and selectivity. While arsenic-based catalysts are generally less common than their phosphine (B1218219) counterparts, they offer unique electronic and steric properties that can be advantageous in specific catalytic transformations. For instance, arsenic catalysts have found application in the hydroboration of aldehydes and in polyester synthesis. alfachemic.com

Specific Catalytic Transformations Utilizing this compound

The utility of this compound and its metal complexes extends to a variety of specific catalytic reactions in organic synthesis.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

While detailed studies specifically employing this compound in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions are not extensively documented, the analogous reactivity of similar pnictogen-based ligands provides a framework for its potential applications. The formation of these bonds is fundamental to the construction of complex organic molecules.

Oxidation and Reduction Processes in Organic Synthesis

The involvement of this compound in catalytic oxidation and reduction processes is an area of ongoing investigation. In the broader context of arsenic compounds, catalytic oxidation of arsenic(III) is a known process, particularly in aqueous solutions using catalysts like active manganese dioxide. zbw.euuran.ua This suggests the potential for arsenic-containing ligands to participate in redox-active catalytic cycles. However, specific examples detailing the use of this compound as a ligand in standard organic oxidation or reduction reactions are not prevalent in the current body of scientific literature.

Exploration in Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a significant endeavor in modern chemistry, aiming to produce enantiomerically pure compounds. While chiral diphosphine ligands have been extensively studied and successfully applied in asymmetric hydrogenation and other transformations, the exploration of chiral arsenic-containing ligands, including derivatives of this compound, remains a more specialized area of research. The principles of asymmetric induction, which rely on the transfer of chirality from the catalyst to the substrate, are applicable to arsenic-based systems, though they are less commonly employed.

Catalyst Stability and Reusability in Catalytic Systems

The stability and reusability of a catalyst are crucial factors for its practical and industrial application. For homogeneous catalysts, separation from the reaction mixture and subsequent reuse can be challenging. The stability of metal complexes containing this compound would depend on the nature of the metal, the other ligands present, and the reaction conditions. Issues such as ligand dissociation, oxidation of the arsenic center, or decomposition of the complex can affect the catalyst's longevity and potential for recycling.

Applications in Advanced Materials Science

Utilization as a Precursor for Novel Materials

Bis(diphenylarsinyl) oxide can be envisioned as a valuable precursor for the synthesis of novel arsenic-containing materials. The As-O-As linkage and the four phenyl groups offer multiple reactive sites for further chemical transformations. Through controlled reactions, it could be used to build larger supramolecular structures, coordination polymers, or hybrid organic-inorganic materials. The arsenic atoms, with their specific electronic properties, could impart unique optical, electronic, or catalytic functionalities to the resulting materials.

For instance, the cleavage of the As-O-As bond could provide access to diphenylarsinyl moieties, which can then be incorporated into various material frameworks. The phenyl groups can also be functionalized to tailor the solubility, processability, and intermolecular interactions of the resulting materials.

Applications in Electronic Materials Development

By analogy, this compound could potentially exhibit interesting electronic properties. The presence of the heavier arsenic atom might influence the electronic structure, leading to different energy levels (HOMO/LUMO) and charge transport characteristics compared to its phosphorus counterpart. Further research is needed to explore its potential as an electron-transporting or host material in electronic devices.

Applications in Photonic Materials Development

The potential of this compound in photonic materials is another area ripe for investigation. The incorporation of heavy atoms like arsenic can enhance spin-orbit coupling, which is a desirable property for applications in phosphorescent materials and for facilitating intersystem crossing. This could lead to the development of new materials for applications in areas such as optical sensing, nonlinear optics, and photodynamic therapy.

The aromatic nature of the phenyl groups also suggests that the compound might possess interesting photophysical properties, such as fluorescence or phosphorescence, which could be tuned by chemical modification.

Integration into Polymer Systems for Enhanced Properties (e.g., based on analogy to phosphine (B1218219) oxides)

The integration of this compound into polymer systems could lead to materials with enhanced properties. Drawing a parallel to phosphine oxides, which are used as flame retardants in polymers like epoxy resins, this compound could potentially impart similar fire-retardant characteristics. mdpi.comnih.govdntb.gov.ua For instance, a study on (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) demonstrated that its incorporation into an epoxy resin matrix resulted in excellent flame retardancy. mdpi.comnih.govdntb.gov.ua The mechanism often involves both gas-phase and condensed-phase flame-retardant effects. mdpi.com

Furthermore, the rigid and symmetric structure of such molecules can improve the thermal stability, hydrophobicity, and dielectric properties of the polymer matrix. mdpi.comnih.govdntb.gov.ua The introduction of this compound into polymers could therefore be a strategy to develop high-performance materials for applications in electronics, aerospace, and automotive industries where flame retardancy and enhanced physical properties are crucial. mdpi.com

A study on a phosphorus-containing compound, (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO), showed that when incorporated into an epoxy resin, it improved the flame retardancy, thermal stability, hydrophobicity, and dielectric properties of the material. mdpi.comnih.govdntb.gov.ua

PropertyUnmodified Epoxy ResinEpoxy Resin with 1.2 wt% ODDPO
UL-94 Rating-V-0
Limited Oxygen Index (%)-29.2
Decrease in Tg-7.6 °C
Decrease in Initial Decomposition Temp.-10.0 °C

This table presents data for the phosphine oxide analogue, ODDPO, to illustrate the potential effects of integrating similar structures into polymer systems. mdpi.comnih.govdntb.gov.ua

Development of Novel Organoarsenic-Based Functional Materials

The study of this compound is part of the broader field of organoarsenic chemistry, which has seen a resurgence of interest in the development of functional materials. rsc.org Historically, organoarsenic compounds have been explored for various applications, and modern synthetic techniques are enabling the creation of novel arsenic-containing π-conjugated molecules and polymers. rsc.org

This compound can serve as a fundamental building block in this endeavor. Its reactivity can be harnessed to synthesize more complex organoarsenic structures with tailored functionalities. The unique properties of the arsenic atom, when incorporated into well-defined molecular or polymeric architectures, could lead to materials with applications in catalysis, sensing, and molecular electronics. The exploration of its coordination chemistry could also lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or porous properties.

Environmental Analytical Methodologies for Bis Diphenylarsinyl Oxide

Detection and Quantification in Environmental Samples

The accurate determination of Bis(diphenylarsinyl) oxide, a synthetic organoarsenic compound, in environmental matrices such as soil, water, and sediment requires sensitive and specific analytical methods. The choice of method often depends on the concentration levels expected and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of phenylarsenic compounds, including this compound (also referred to as BDPAO). A specific reversed-phase HPLC method has been developed for the simultaneous determination of several phenylarsenic compounds in soil samples. This method utilizes an Inertsil CN-3 column with a gradient elution program. The mobile phase consists of a mixture of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) (KH2PO4) buffer at pH 2.0. The detection is performed using a time-programmed UV detector, with specific wavelengths chosen for optimal sensitivity for different compounds. For this compound, along with other phenylarsenic compounds like phenylarsonic acid (PAA), phenylarsine (B13959437) oxide (PAO), diphenylarsinic acid (DPAA), and triphenylarsine (B46628) (TPA), this method has demonstrated good separation and quantification capabilities. The extraction from soil samples is typically achieved using acetonitrile with the aid of ultrasound. wikipedia.org

The performance of this HPLC method for the determination of this compound is summarized in the table below.

Table 1: HPLC Method Parameters and Performance for this compound Analysis in Soil

Parameter Value
Compound This compound (BDPAO)
Chromatographic Column Inertsil CN-3 (250 mm x 4.6 mm i.d., 5 µm)
Mobile Phase Gradient of acetonitrile and 2.5 g/L KH2PO4 (pH 2.0)
Flow Rate 1.0 mL/min
Detection Time-programmed UV (210 nm and 268 nm)
Linear Range 120 - 8000 mg/L
Detection Limit (S/N=3) 10 mg/L

Data sourced from Li et al. (2005). wikipedia.org

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable arsenic compounds, its application to this compound may require derivatization to increase its volatility. Thermal desorption coupled with GC-MS has been shown to be highly efficient for the extraction and analysis of phenylarsenic compounds from soil samples. nih.gov

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and element-specific detection of mass spectrometry, are the state-of-the-art for arsenic speciation analysis. High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is the most widely used of these techniques for the determination of various arsenic species in environmental and biological samples. mdpi.comnih.gov This is due to its high selectivity, sensitivity, and flexibility. nih.gov

While specific applications of HPLC-ICP-MS for the routine analysis of this compound are not extensively documented in the reviewed literature, the technique's proven capability for separating and quantifying other organoarsenic compounds suggests its high potential for this purpose. The coupling of HPLC with ICP-MS allows for the separation of different arsenic compounds, including complex organic forms, followed by their highly sensitive detection based on the arsenic content, which can achieve detection limits in the µg/L to ng/L range. nih.gov The primary challenge in developing an HPLC-ICP-MS method for this compound would be the optimization of chromatographic conditions to achieve separation from other arsenic species and potential matrix interferences.

Quantitative Structure-Activity Relationship (QSAR) for Environmental Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical properties and biological activities (including toxicity and environmental fate) of chemicals based on their molecular structure. longdom.org These models are valuable for assessing the potential environmental risk of compounds for which limited empirical data are available.

The environmental fate of a chemical, including its persistence, mobility, and degradation, can be predicted using QSAR models. These models typically use molecular descriptors, which are numerical representations of the chemical's structure, to correlate with specific environmental properties. For organic compounds, QSARs can predict key parameters such as water solubility, soil and sediment adsorption coefficients (Koc), and rates of abiotic and biotic degradation. rsc.org

For organoarsenic compounds like this compound, predicting their environmental fate is complex due to the potential for various transformation reactions. While specific QSAR models for this compound were not found in the reviewed literature, general QSAR approaches for organic pollutants can provide an initial assessment. The development of specific models for phenyl-arsenic compounds would require a curated dataset of experimental values for their environmental properties to build and validate the models.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, air) and accumulates in the organism's tissues to a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is a key factor in its environmental risk assessment. tcichemicals.com

QSAR models can be used to predict the bioaccumulation potential of a chemical, often by estimating its bioconcentration factor (BCF) or bioaccumulation factor (BAF). For organic compounds, the octanol-water partition coefficient (log Kow) is a commonly used descriptor in QSARs for predicting bioaccumulation. However, for ionizable organic compounds and organometallics, other factors such as the dissociation constant (pKa) and the potential for active transport and biotransformation also play a significant role. chemicalbook.com There is a recognized need for more empirical data to develop and validate robust QSAR models for the bioaccumulation of such compounds. chemicalbook.com Specific QSAR models for the bioaccumulation potential of this compound are not currently available, highlighting a gap in the understanding of its environmental behavior.

Speciation Analysis of Arsenic Compounds in Complex Environmental Matrices

Arsenic can exist in the environment in various chemical forms (species), which differ significantly in their mobility, bioavailability, and toxicity. Speciation analysis, the process of identifying and quantifying these different forms, is therefore essential for a comprehensive environmental risk assessment. researchgate.net

The analysis of arsenic species in complex environmental matrices like soil, sediment, and biota presents significant challenges. The first critical step is the extraction of the arsenic compounds from the matrix without altering their chemical form. researchgate.net Different extraction methods, such as the use of various solvents and sonication, are employed depending on the nature of the arsenic species and the sample matrix. wikipedia.org

For phenylarsenic compounds like this compound, which are considered toxic warfare-related agents, their analysis in environmental samples is of particular concern. nih.govlongdom.org The speciation analysis of these compounds in complex matrices requires a combination of efficient extraction, powerful separation techniques like HPLC, and sensitive, specific detection methods like ICP-MS. The presence of numerous other arsenic species, both inorganic and organic, as well as other interfering substances in environmental samples, can complicate the analysis. nih.govresearchgate.net Therefore, method development and validation are critical to ensure the accuracy and reliability of the speciation data. The successful application of HPLC with UV detection for the analysis of this compound in soil demonstrates that speciation is achievable, though further research is needed to address its analysis in other complex matrices and at lower detection limits, for which techniques like HPLC-ICP-MS would be more suitable. wikipedia.orgnih.gov

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings on Bis(diphenylarsinyl) oxide

This compound, a prominent organoarsenic compound, has been the subject of considerable research, yielding significant insights into its chemical nature and reactivity. Studies have elucidated its synthesis, typically through the oxidation of a suitable precursor like chlorodiphenylarsine. Its molecular structure is characterized by a central As-O-As linkage with four phenyl groups attached to the arsenic atoms.

Spectroscopic analyses have been instrumental in characterizing the compound, with infrared spectroscopy revealing characteristic As-O-As stretching frequencies. In terms of reactivity, the arsenic-oxygen bond is a key feature, influencing its coordination chemistry and participation in various chemical transformations. The compound readily forms complexes with a variety of metal ions, acting as a ligand through the oxygen atom. This coordination behavior has been a focal point of research, exploring the structural diversity and potential applications of the resulting metal complexes.

Research has also touched upon its role in catalysis and materials science, although these areas are less explored compared to its fundamental coordination chemistry. The compound's stability and reactivity profile make it a valuable building block in the synthesis of more complex organoarsenic structures.

Unexplored Research Avenues and Challenges in Organoarsenic Chemistry

The field of organoarsenic chemistry, despite its long history, presents numerous opportunities for future exploration. A significant challenge remains the development of safer and more sustainable synthetic routes to organoarsenic compounds, moving away from hazardous precursors. nih.govresearchgate.net The exploration of nonvolatile intermediates is a promising approach to address these safety concerns. nih.gov

The functionalization of organoarsenic compounds to create novel materials with unique electronic and optical properties is a burgeoning area. nih.govconsensus.app For instance, the incorporation of arsenic into π-conjugated systems, such as in arsole (B1233406) derivatives, could lead to new types of organic semiconductors and functional polymers. nih.govconsensus.app However, understanding and controlling the aromaticity and electronic communication in these systems remains a key challenge. rsc.org

The biological activity and environmental fate of many organoarsenic compounds are still not fully understood. While some naturally occurring organoarsenicals have been identified, the metabolic pathways and long-term environmental impact of synthetic organoarsenic compounds require further investigation. rsc.orgdcceew.gov.au A significant hurdle in this area is the complexity of arsenic speciation analysis in environmental and biological samples. nih.govacs.org

Furthermore, the catalytic potential of organoarsenic compounds is an area ripe for discovery. While some arsine ligands have been used in catalysis, a systematic exploration of their activity and reaction mechanisms is needed to unlock their full potential. researchgate.net

Potential for Interdisciplinary Collaborations in Future Studies

Advancing the understanding and application of this compound and other organoarsenic compounds will necessitate increased collaboration across various scientific disciplines.

Chemistry and Materials Science: Joint efforts between synthetic chemists and materials scientists are crucial for designing and fabricating new functional materials. This includes the development of arsenic-containing polymers, semiconductors, and nanomaterials with tailored properties for applications in electronics, optoelectronics, and catalysis. nih.govsciencedaily.com

Chemistry and Biology/Toxicology: To address the environmental and health aspects of organoarsenic compounds, collaborations between chemists, biologists, and toxicologists are essential. Such partnerships can lead to a better understanding of the metabolic pathways, toxicity mechanisms, and environmental fate of these compounds. nih.govepa.gov This knowledge is critical for developing strategies to mitigate potential risks and for the responsible design of new organoarsenic materials.

Chemistry and Computational Science: Computational chemistry plays a vital role in predicting the properties and reactivity of organoarsenic compounds, guiding synthetic efforts and interpreting experimental results. nih.govresearchgate.net Collaborations with computational scientists can accelerate the discovery of new molecules with desired functionalities and provide deeper insights into their electronic structure and reaction mechanisms.

Chemistry and Environmental Science: Understanding the transport, transformation, and ultimate fate of organoarsenic compounds in the environment requires the expertise of environmental scientists. Collaborative studies can help in developing effective remediation strategies for arsenic-contaminated sites and in assessing the life cycle of new arsenic-based materials. dcceew.gov.aunih.gov

Outlook on the Enduring Role of this compound in Chemical Research and Technology

This compound is poised to remain a significant compound in chemical research. Its fundamental coordination chemistry will continue to be a source of new structural motifs and reactivity patterns. As a well-characterized building block, it will likely serve as a starting point for the synthesis of more complex and functional organoarsenic molecules.

The development of new applications for this compound and its derivatives will depend on addressing the current challenges in organoarsenic chemistry. If safer synthetic methodologies can be established and a deeper understanding of the structure-property relationships in arsenic-containing materials can be achieved, the technological relevance of this class of compounds could expand significantly. Potential future applications may emerge in areas such as specialized polymers, catalysts for specific organic transformations, and as components in advanced electronic materials.

The historical significance of organoarsenic chemistry, coupled with the ongoing quest for novel molecular structures and functionalities, ensures that this compound and related compounds will continue to capture the interest of the research community. rsc.org The journey from fundamental understanding to technological application is an ongoing process, and this compound will likely play a part in shaping the future of organoarsenic chemistry.

Q & A

Q. What are the validated synthetic routes for Bis(diphenylarsinyl) oxide, and how can purity be optimized during synthesis?

this compound is typically synthesized via oxidation of bis(diphenylarsine) using controlled oxygen or peroxides. Key steps include maintaining anhydrous conditions to prevent hydrolysis and using inert atmospheres (e.g., nitrogen) to avoid side reactions. Purity optimization involves recrystallization from non-polar solvents (e.g., toluene) and characterization via HPLC (to detect organic impurities) and elemental analysis (to confirm stoichiometry). For reproducibility, reaction parameters (temperature, stoichiometry of oxidizing agents) must be rigorously documented .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm phenyl group integrity; 75As^{75}\text{As} NMR (if accessible) to verify arsenic oxidation state.
  • FTIR : Peaks near 800–850 cm1^{-1} for As-O stretching.
  • X-ray diffraction (XRD) : For crystal structure determination, particularly to resolve As-O bond lengths and coordination geometry.
  • HPLC-MS : To detect trace impurities and validate molecular ion peaks .

Q. How should researchers handle and store this compound to minimize decomposition?

Store under inert gas (argon) in amber glass containers at −20°C to prevent oxidation and photodegradation. Handle in a glovebox or fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with moisture or reducing agents, which may trigger decomposition into toxic arsine derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model the electronic structure of the As-O bond, predicting its nucleophilicity or electrophilicity in reactions. Key parameters include:

  • Bond dissociation energies (BDE) of As-O vs. As-Ph bonds.
  • Frontier molecular orbitals (HOMO/LUMO) to assess redox activity.
  • Solvent effects via implicit/explicit solvation models.
    Validate predictions experimentally using kinetic studies (e.g., reaction rates with substrates like aldehydes or epoxides) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity studies often arise from differences in:

  • Purity : Impurities like triphenylarsine may skew results. Use ICP-MS to quantify arsenic content.
  • Exposure models : Compare in vitro (e.g., cell viability assays) and in vivo (rodent LD50_{50}) data.
  • Metabolic pathways : Use isotopic labeling (73As^{73}\text{As}) to track biotransformation products.
    Consistent protocols (OECD guidelines) and third-party validation are critical .

Q. How can this compound be integrated into asymmetric catalysis, and what mechanistic studies are required?

As a Lewis acid catalyst, its arsenic center may coordinate to substrates like ketones or alkenes. To study mechanisms:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
  • In-situ NMR/EPR : Monitor intermediate formation.
  • XAS (X-ray Absorption Spectroscopy) : Probe arsenic oxidation state changes during catalysis.
    Benchmark performance against established catalysts (e.g., Sb or P-based analogues) .

Q. What are the challenges in scaling up this compound synthesis for collaborative studies?

Key challenges include:

  • Exothermicity control : Use jacketed reactors with precise temperature monitoring.
  • Waste management : Arsenic-containing byproducts require specialized disposal (e.g., sulfide precipitation).
  • Batch consistency : Implement QC protocols like TGA (thermal stability) and DSC (phase transitions) .

Methodological Guidelines

  • Data validation : Cross-check analytical results (e.g., NMR with XRD) to confirm structural assignments .
  • Contradiction resolution : Use factorial design experiments to isolate variables (e.g., solvent polarity, catalyst loading) .
  • Safety protocols : Follow GHS hazard statements (e.g., H410: Toxic to aquatic life) and emergency procedures outlined in SDS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.